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molecular formula C5H11NO3 B019294 2-Nitro-3-pentanol CAS No. 20575-40-0

2-Nitro-3-pentanol

Cat. No. B019294
M. Wt: 133.15 g/mol
InChI Key: UQCZRXRWSNMZEP-UHFFFAOYSA-N
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Patent
US05159065

Procedure details

reacting 4-nitro-3-pentanol with acetic anhydride to form 3-acetoxy-2-nitropentane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:9])[CH:5]([OH:8])[CH2:6][CH3:7])([O-:3])=[O:2].[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:10]([O:8][CH:5]([CH2:6][CH3:7])[CH:4]([N+:1]([O-:3])=[O:2])[CH3:9])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(CC)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(C)[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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